molecular formula C16H14N4O3S B14862499 2-{[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]amino}propanoic acid

2-{[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]amino}propanoic acid

Cat. No.: B14862499
M. Wt: 342.4 g/mol
InChI Key: IAKMWWMHZXECRI-LCYFTJDESA-N
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Description

2-{[(5Z)-4-oxo-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]amino}propanoic acid is a complex organic compound that features a thiazole ring, a pyrazole moiety, and a propanoic acid group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5Z)-4-oxo-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]amino}propanoic acid typically involves the nucleophilic addition reaction of 1-(4-hydroxyphenyl) ethanone with phenylhydrazine in acetic acid at reflux temperature . This reaction yields a phenylhydrazono derivative, which is then further reacted with appropriate reagents to form the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(5Z)-4-oxo-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.

Scientific Research Applications

2-{[(5Z)-4-oxo-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]amino}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(5Z)-4-oxo-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like topoisomerase IV, which is crucial for bacterial DNA replication . Additionally, molecular docking studies suggest that this compound can bind to the catalytic domain of certain enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrazofurin: A pyrazole-based drug with antiviral properties.

    Celecoxib: A pyrazole-containing anti-inflammatory drug.

    Ritonavir: A thiazole-containing antiretroviral drug.

Uniqueness

What sets 2-{[(5Z)-4-oxo-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]amino}propanoic acid apart is its unique combination of a thiazole ring, a pyrazole moiety, and a propanoic acid group

Properties

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

2-[[(5Z)-4-oxo-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]propanoic acid

InChI

InChI=1S/C16H14N4O3S/c1-10(15(22)23)18-16-19-14(21)13(24-16)9-11-5-2-3-6-12(11)20-8-4-7-17-20/h2-10H,1H3,(H,22,23)(H,18,19,21)/b13-9-

InChI Key

IAKMWWMHZXECRI-LCYFTJDESA-N

Isomeric SMILES

CC(C(=O)O)N=C1NC(=O)/C(=C/C2=CC=CC=C2N3C=CC=N3)/S1

Canonical SMILES

CC(C(=O)O)N=C1NC(=O)C(=CC2=CC=CC=C2N3C=CC=N3)S1

Origin of Product

United States

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